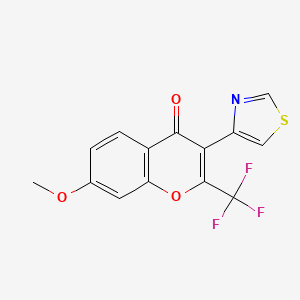![molecular formula C16H14N4S3 B2776117 Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane CAS No. 315682-52-1](/img/structure/B2776117.png)
Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane (DMTS) is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a sulfur-containing heterocyclic compound that is synthesized through a multi-step process, which involves the use of various reagents and catalysts. DMTS has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane is not fully understood, but it is believed to involve the formation of disulfide bonds with sulfhydryl groups in proteins and enzymes. This can lead to changes in protein conformation and function, which can have downstream effects on cellular processes. This compound has also been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein function, and the induction of apoptosis in cancer cells. It has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane in laboratory experiments is its ability to selectively target sulfhydryl groups in proteins and enzymes. This can allow for the investigation of specific cellular processes and pathways that involve these groups. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experimental systems.
Orientations Futures
There are several potential future directions for research involving Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane. One area of interest is the development of new synthetic methods for producing this compound with higher yields and purity. Another area of interest is the investigation of the potential therapeutic effects of this compound in various disease models, including cancer and neurodegenerative disorders. Additionally, the use of this compound as a tool for studying the role of sulfhydryl groups in biological systems is an area of ongoing research.
Méthodes De Synthèse
The synthesis of Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane involves the use of several reagents and catalysts, including 2,4,5-trimethylthiazole, 2-chloro-4,6-dimethylpyrimidine, and sodium sulfide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound as the final product. The synthesis of this compound is a multi-step process that requires careful attention to reaction conditions and purification methods to ensure high yields and purity.
Applications De Recherche Scientifique
Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research. It has been used as a tool to study the role of sulfhydryl groups in biological systems, as well as the effects of sulfur-containing compounds on enzyme activity and protein function. This compound has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S3/c1-7-9(3)21-13-11(7)15(19-5-17-13)23-16-12-8(2)10(4)22-14(12)18-6-20-16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWXSXUWYNSREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=NC=NC4=C3C(=C(S4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2776034.png)
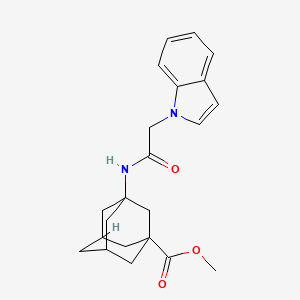
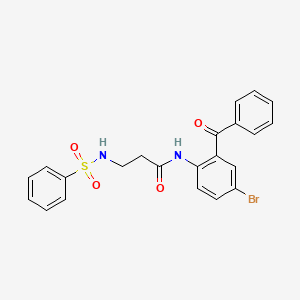

![2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B2776040.png)
sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B2776042.png)
![3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione](/img/structure/B2776045.png)
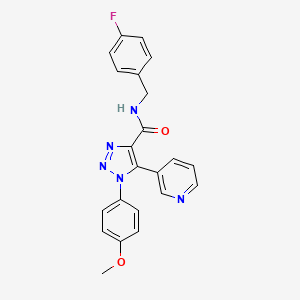

![(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2776049.png)
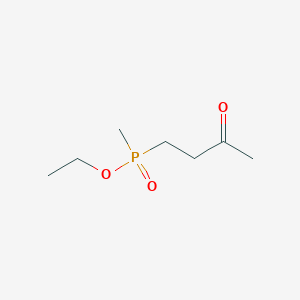
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4-cyclopropylpyrazol-1-yl)ethanone;dihydrochloride](/img/structure/B2776055.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2776056.png)
